Product packaging for 2-(1H-Pyrazol-1-yl)pyrimidine(Cat. No.:CAS No. 82882-56-2)

2-(1H-Pyrazol-1-yl)pyrimidine

Cat. No.: B3286537
CAS No.: 82882-56-2
M. Wt: 146.15 g/mol
InChI Key: GDMBLTYGBYSZOC-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B3286537 2-(1H-Pyrazol-1-yl)pyrimidine CAS No. 82882-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-8-7(9-4-1)11-6-2-5-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBLTYGBYSZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrazole and Pyrimidine Heterocycles in Advanced Chemical Research

The pyrazole (B372694) and pyrimidine (B1678525) rings are foundational scaffolds in the architecture of functionally diverse molecules. Their prevalence in advanced chemical research stems from their versatile chemical nature and their presence in a vast array of biologically active compounds and functional materials. ijnrd.orgmdpi.com Pyrazole-containing compounds are a prominent family of N-heterocycles recognized for their utility as synthetic intermediates in the creation of important chemicals for biological, materials science, and industrial applications. mdpi.com

Similarly, the pyrimidine ring is a key component of nucleobases and numerous pharmaceuticals. The fusion or direct linkage of these two heterocyclic systems, as seen in pyrazolopyrimidines, often results in molecules with unique and enhanced properties. researchgate.netmdpi.com These fused systems are of great interest due to their wide-ranging applicability in medicinal chemistry, materials science, and agrochemicals. researchgate.netjst.go.jp The structural diversity and the ability to introduce various substituents allow for the fine-tuning of their biological and photophysical properties. mdpi.com

Overview of Scientific Inquiry Trajectories for 2 1h Pyrazol 1 Yl Pyrimidine and Its Derivatives

Research into 2-(1H-Pyrazol-1-yl)pyrimidine and its substituted analogues has branched into several key areas, most notably medicinal chemistry, coordination chemistry, and materials science.

In the realm of medicinal chemistry , derivatives of this core structure have demonstrated a wide spectrum of biological activities. For instance, certain substituted 2-(1H-Pyrazol-1-yl)pyrimidines have been investigated for their potential as anti-ulcer agents. jst.go.jp A particularly significant line of inquiry has been the development of these compounds as antiviral agents through the inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.govacs.orgresearchgate.netnih.gov Iterative chemical modifications have led to derivatives with subnanomolar inhibitory activity against viral replication. nih.govacs.org

The field of coordination chemistry extensively utilizes this compound as a ligand. Its structure is well-suited for coordinating with metal ions, leading to the formation of a diverse array of metal complexes. rsc.orgresearchgate.netrsc.org Researchers have synthesized and characterized complexes with various transition metals, including copper(I) and copper(II), rhodium(III), zinc(II), and cadmium(II). rsc.orgresearchgate.netrsc.org These studies often focus on the synthesis, crystal structure, and properties of the resulting coordination compounds, which can range from discrete mononuclear or binuclear complexes to extended coordination polymers. rsc.orgtandfonline.com

Closely linked to coordination chemistry is the exploration of these compounds in materials science , with a strong focus on their photophysical properties. researchgate.net Both the free ligands and their metal complexes can exhibit luminescence, making them candidates for applications in light-emitting materials. mdpi.combohrium.combohrium.com The emission properties can often be tuned by modifying the substituents on the heterocyclic rings or by changing the coordinated metal ion. mdpi.combohrium.com For example, copper(I) halide complexes with derivatives of 4-pyrazolylpyrimidine-2-thiol have been shown to exhibit dual excitation-wavelength dependent emission. rsc.org

The table below summarizes some of the key research findings for derivatives of this compound.

Derivative ClassResearch AreaKey Findings
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidinesMedicinal Chemistry (Antiviral)Potent inhibitors of human dihydroorotate dehydrogenase (DHODH), with some derivatives showing subnanomolar IC50 values against measles virus replication. nih.govacs.orgresearchgate.net
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidineMedicinal Chemistry (Antiulcer)Showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. jst.go.jp
4-(1H-Pyrazol-1-yl)pyrimidine DerivativesCoordination ChemistryForm binuclear copper(I) halide complexes with interesting photoluminescence properties, influenced by the Cu⋯Cu distance. rsc.org
4-(3,5-Diphenyl-1H-pyrazol-1-yl)-6-R-pyrimidinesCoordination ChemistryForm mixed-valence copper(I,II) complexes with structures varying from ionic to 1D coordination polymers depending on the substituent. rsc.org
Pyrazole-4-carboxamide DerivativesAgrochemicalsNovel 4-(1H-pyrazol-1-yl)pyrimidine derivatives have been designed, synthesized, and evaluated for herbicidal activity. jst.go.jp
N^N^C-Cyclometalated Rhodium(III) ComplexesCoordination Chemistry/Materials ScienceIsomeric pyrimidine-based ligands form rhodium(III) complexes with distinct structural motifs and luminescence properties. bohrium.com

Fundamental Architectural Features Influencing Research Modalities

Direct Synthetic Routes to this compound

The most common and direct approach to the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a pyrazole-containing amidine or guanidine (B92328) derivative. scispace.com A key starting material for this is often 1-carboxamidino-pyrazole. scispace.com

Another prevalent method is the reaction of 2-hydrazinopyrimidines with 1,3-dielectrophiles. scispace.com For instance, reacting 2-hydrazinyl-4-methyl-6-phenylpyrimidine with acetylacetone (B45752) in the presence of an acid catalyst yields the corresponding 2-(pyrazol-1-yl)pyrimidine derivative.

A notable synthesis involves the reaction of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile or its carboxamide analog with acetylacetone in ethylene (B1197577) glycol at elevated temperatures. derpharmachemica.comderpharmachemica.com This method provides a straightforward entry to 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivatives. derpharmachemica.comderpharmachemica.com

The following table summarizes representative direct synthetic routes:

Reactant 1Reactant 2ConditionsProductReference
1-Carboxamidino-pyrazoles1,3-Dielectrophiles[3+3] Cyclocondensation2-(Pyrazol-1-yl)pyrimidines scispace.com
2-Hydrazinopyrimidines1,3-Dielectrophiles[3+2] Cyclocondensation2-(Pyrazol-1-yl)pyrimidines scispace.com
4-Amino-2-hydrazinylpyrimidine-5-carbonitrileAcetylacetoneEthylene glycol, 120°C4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile derpharmachemica.comderpharmachemica.com
4-Amino-2-hydrazinylpyrimidine-5-carboxamideAcetylacetoneEthylene glycol, 120°C4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxamide derpharmachemica.comderpharmachemica.com

Advanced Cyclocondensation and Heteroannulation Strategies for Pyrazolylpyrimidine Systems

More advanced strategies focus on creating fused pyrazolylpyrimidine systems, such as pyrazolo[1,5-a]pyrimidines. These are typically synthesized through the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds. mdpi.com The versatility of this approach allows for the introduction of a wide range of substituents at multiple positions of the final fused ring system. mdpi.com

For example, the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl/methyl propiolate, in the presence of potassium bisulfate (KHSO4) under ultrasound irradiation in aqueous ethanol (B145695), provides a green and efficient route to pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hu

Another strategy involves the reaction of 5-aminopyrazoles with reagents like acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

The following table highlights some advanced cyclocondensation and heteroannulation strategies:

Pyrazole DerivativeCoreactantConditionsProduct TypeReference
3-Aminopyrazoles1,3-Biselectrophilic compoundsCyclocondensationPyrazolo[1,5-a]pyrimidines mdpi.com
AminopyrazolesSymmetric/Non-symmetric alkynesKHSO4, Ultrasound, aq. EtOHPyrazolo[1,5-a]pyrimidines researchgate.netbme.hu
5-AminopyrazolesAcetylacetoneReaction in ethanolPyrazolo[1,5-a]pyrimidines researchgate.net
5-Aminopyrazoles2-(4-Methoxybenzylidene)malononitrileReaction in ethanolPyrazolo[1,5-a]pyrimidines researchgate.net

Functionalization and Derivatization Pathways

Post-synthesis modification of the this compound scaffold is crucial for tuning its chemical and biological properties. These modifications can be targeted at either the pyrimidine or the pyrazole ring.

Pyrimidine Ring Modifications and Substituent Effects

The pyrimidine ring of the this compound system is amenable to various functionalization reactions. For instance, the 4- and 6-positions of the pyrimidine ring can be substituted by introducing appropriately substituted 1,3-dicarbonyl compounds during the initial cyclocondensation.

A common strategy involves the use of 2,4-dichloropyrimidines as starting materials. nih.gov Nucleophilic substitution of the chlorine atoms, often sequentially, allows for the introduction of different pyrazole moieties and other functional groups. The chlorine at the 4-position is typically more reactive towards nucleophilic substitution than the one at the 2-position. nih.gov Subsequent hydrolysis or reaction with other nucleophiles at the 2-position can introduce further diversity. nih.gov

The nature of the substituents on the pyrimidine ring can significantly influence the molecule's properties. For example, the presence of a methoxy (B1213986) group at the 4-position and a methyl group at the 6-position of a this compound derivative was found to be important for its biological activity. jst.go.jpnih.gov

Pyrazole Ring Modifications and Substituent Effects

The pyrazole ring also offers multiple sites for modification. The reactivity of the different positions on the pyrazole ring (C3, C4, and C5) towards functionalization depends on the electronic nature of the substituents already present. researchgate.net The C4 position is generally nucleophilic and susceptible to electrophilic aromatic substitution, while the C5 position is more electrophilic. researchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various groups onto the pyrazole ring. researchgate.net For example, Rh(III)-catalyzed C-H alkenylation of 2-(1H-pyrazol-1-yl)pyridine has been reported. rsc.org

Modifications at the pyrazole ring can have a profound impact on biological activity. For instance, in a series of antitubercular 2-pyrazolylpyrimidinones, exploration of polar modifications at the R5 position of the pyrazole ring was a key aspect of the structure-activity relationship studies. nih.gov

Formation of Fused Heterocyclic Architectures Incorporating the Pyrazolylpyrimidine Unit

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. One common strategy involves intramolecular cyclization reactions. For example, pyrazolo[1,5-a] jst.go.jpnih.govscielo.brthiadiazolo[4,5-e]pyrimidin-4(5H)-ones have been synthesized through the intramolecular cyclization of 1H-pyrazol-1-yl-1,2,3-thiadiazole derivatives. researchgate.net

Another approach is the construction of a third heterocyclic ring onto the pyrazolylpyrimidine core. For instance, pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones have been synthesized via a three-component reaction of barbituric acids, 1H-pyrazol-5-amines, and aromatic aldehydes. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including 2-(1H-pyrazol-1-yl)pyrimidines.

Ultrasound-promoted synthesis has proven to be a highly effective green chemistry approach. scispace.comscielo.brfigshare.comscielo.brresearchgate.netpsu.edu The cyclocondensation reaction of 1-carboxamidino-pyrazoles with 4-methoxyvinyl-trifluoromethyl ketones under ultrasonic irradiation in ethanol offers several advantages over classical heating methods, including significantly shorter reaction times, higher yields, and cleaner reaction profiles. scispace.comscielo.brscielo.br This method often allows for the isolation of pure products without the need for chromatographic purification. scielo.brscielo.br

The use of catalysts is another cornerstone of green synthesis. For example, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved using KHSO4 as a catalyst in aqueous media under ultrasound irradiation. researchgate.netbme.hu In another example, Cu(II)-tyrosinase has been used as a biocatalyst for the synthesis of benzopyran-connected pyrimidine and pyrazole derivatives via a Biginelli-type reaction. rsc.org

Microwave-assisted synthesis is another green technique that has been employed. For example, the nucleophilic substitution of 2,4-dichloropyrimidine (B19661) with a pyrazole can be efficiently carried out under microwave heating. nih.gov

The following table provides a summary of some green and catalytic approaches:

Synthetic MethodGreen AspectCatalyst/PromoterProduct TypeReference
CyclocondensationUltrasound irradiation, Green solvent (ethanol)Potassium hydroxide2-(Pyrazol-1-yl)pyrimidine derivatives scispace.comscielo.brscielo.br
CyclocondensationUltrasound irradiation, Aqueous mediaKHSO4Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives researchgate.netbme.hu
Biginelli ReactionGreen chemistry approachCu(II)-tyrosinaseBenzopyran-connected pyrimidine and pyrazole derivatives rsc.org
Nucleophilic SubstitutionMicrowave heatingCesium carbonate2-(Pyrazol-1-yl)pyrimidin-4-one derivatives nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of this compound derivatives, distinct signals are observed for the protons of both the pyrazole and pyrimidine rings. For instance, in 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile, the pyrimidine C6-H proton appears as a singlet at 8.64 ppm, while the pyrazole C4-H proton is observed at 6.12 ppm. derpharmachemica.com The methyl groups on the pyrazole ring give rise to singlets at 2.54 and 2.16 ppm. derpharmachemica.com The amino group protons are also visible and can be confirmed by D₂O exchange. derpharmachemica.com The specific chemical shifts can be influenced by substituents on the rings.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon signals for the pyrazole and pyrimidine rings in various derivatives have been assigned, with chemical shifts being sensitive to the electronic effects of substituents. derpharmachemica.comresearchgate.net For example, in 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile, the carbon signals appear in the range of 13.94 to 163.88 ppm. derpharmachemica.com Two-dimensional NMR techniques, such as HMBC, are instrumental in confirming the connectivity between different parts of the molecule. ipb.pt

Conformational analysis using NMR has revealed that for some derivatives, such as 2-(1H-pyrazol-1-yl)-substituted tetrahydrofurans, specific conformations are preferred in solution. ipb.pt In certain pyrazolo[3,4-d]pyrimidin-4-ones, the presence of bulky substituents can influence the rotational barriers around the C-N bond connecting the two rings. Furthermore, studies on N1-substituted pyrazoles have demonstrated the utility of NMR in distinguishing between different regioisomers. sci-hub.st

Below is a table summarizing representative ¹H NMR chemical shifts for a this compound derivative.

Proton Chemical Shift (ppm)
Pyrimidine-C6-H8.64
Pyrazole-C4-H6.12
Pyrazole-CH₃2.54
Pyrazole-CH₃2.16
NH₂7.91-8.30 (D₂O exchangeable)
Data for 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile in DMSO-d₆ derpharmachemica.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Vibrational and electronic spectroscopy provide valuable insights into the functional groups and electronic structure of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectra of these compounds show characteristic absorption bands that confirm the presence of key functional groups. For example, in derivatives containing an amino group, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. derpharmachemica.comnih.gov A cyano (C≡N) group, when present, exhibits a sharp absorption band around 2220 cm⁻¹. derpharmachemica.com The C=N and C=C stretching vibrations of the pyrazole and pyrimidine rings appear in the fingerprint region, typically between 1500 and 1650 cm⁻¹. derpharmachemica.comnih.gov In compounds with a carbonyl group (C=O), a strong absorption is seen around 1674 cm⁻¹. derpharmachemica.com

UV-Vis Spectroscopy: The electronic absorption spectra of this compound derivatives, typically recorded in solvents like acetonitrile, show absorption bands in the ultraviolet region. rsc.org These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic rings. rsc.org For instance, 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine exhibits two main absorption bands centered around 318 nm and 265 nm. rsc.org The lower energy band is attributed to a HOMO→LUMO transition with charge transfer character from the hydroxyphenyl moiety to the pyrimidine ring. rsc.org The position and intensity of these bands can be influenced by the substituents and the solvent polarity. bohrium.com

The following table presents typical IR absorption frequencies for a substituted this compound.

Functional Group Vibrational Frequency (cm⁻¹)
NH₂ (stretch)3477
C-H (aliphatic)2926
C≡N (stretch)2220
C=N (stretch)1632
C=C (stretch)1585
Data for 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile derpharmachemica.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. Electron impact (EI) and electrospray ionization (ESI) are commonly used methods.

The mass spectrum of a this compound derivative typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. nih.govsapub.org For example, the mass spectrum of 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxamide shows a molecular ion peak corresponding to its calculated molecular weight. derpharmachemica.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of these molecules often involves the cleavage of the bond between the pyrazole and pyrimidine rings, as well as the loss of substituents. researchgate.net For instance, in some pyrimidinethiones, characteristic fragment ions are formed by the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. researchgate.net The fragmentation of ruxolitinib, a complex pyrazolo[2,3-d]pyrimidine derivative, has been studied in detail, revealing characteristic hydrolytic degradation products. nih.gov

A representative mass spectral fragmentation is shown in the table below.

Compound m/z of Molecular Ion Key Fragment Ions (m/z)
5-(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)-3-(substitutedphenyl)-1H-pyrazol-1-yl)(pyridine-4-yl)methanone519.0116 [M]⁺484.1516, 442.0896, 408.1225, 266.0721
Data for a complex pyrazole-pyrimidine derivative researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallographic studies of this compound derivatives have provided precise measurements of their geometric parameters. The bond lengths and angles within the pyrazole and pyrimidine rings are generally consistent with those of other aromatic heterocyclic compounds. mdpi.com For example, in 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, the C-C bond connecting the pyridyl and pyrazole rings is 1.472(3) Å. mdpi.com The bond lengths and angles are influenced by the nature and position of substituents.

Parameter Value Compound
C-C bond (pyridyl-pyrazole)1.472(3) Å2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol
N2-N1-C4-N3 torsion angle161°2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine

Conformational Preferences and Planarity Assessment

The two heterocyclic rings in this compound are not always coplanar. The degree of planarity is influenced by steric hindrance from substituents. In 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, the dihedral angle between the pyridyl and pyrazole rings is 10.65(2)°, indicating near coplanarity. mdpi.com However, in 2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine, the bulky phenyl groups on the pyrazole ring cause it to be rotated by about 55° relative to the pyrazole cycle. rsc.org In contrast, the 2-(2-hydroxyphenyl)pyrimidine moiety in the same molecule is nearly planar, stabilized by an intramolecular hydrogen bond. rsc.org

Intermolecular Interactions in the Crystalline State

The packing of molecules in the crystal lattice is governed by various intermolecular interactions, including hydrogen bonds, π-stacking, and van der Waals forces. In many this compound derivatives, hydrogen bonding plays a significant role in stabilizing the crystal structure. For example, in 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, molecules are linked into centrosymmetric dimers through N2···H–O hydrogen bonds with a length of 2.855(2) Å. nih.gov In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C—H⋯N hydrogen bonds link the molecules into layers. researchgate.net

Computational and Theoretical Studies on 2 1h Pyrazol 1 Yl Pyrimidine Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and structural properties of pyrazolylpyrimidine systems. DFT methods, such as B3LYP, are frequently employed to investigate equilibrium geometries, electronic structures, and reactivity parameters for these compounds and their derivatives. researchgate.net For instance, DFT calculations have been used to study the kinetic and thermodynamic mechanisms that lead to different isomers in metal complexes of 2-(1H-pyrazol-1-yl)pyrimidine (pyrapyr). researchgate.net

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been utilized to accurately evaluate noncovalent interactions in the solid state of copper(II) complexes containing the this compound ligand. rsc.org These calculations are crucial for understanding the forces that govern crystal packing and the formation of supramolecular architectures. rsc.org DFT has also been applied to calculate properties like HOMO-LUMO energy gaps, binding energies, and electron deformation densities in related pyridylpyrazole structures. mdpi.com

Table 1: Examples of Computational Methods Used in Studies of Pyrazolylpyrimidine Systems

Study Subject Computational Method Basis Set Key Findings Reference
Cu(II) complexes of this compound RI-MP2 def2-TZVP Evaluation of noncovalent interactions (anion–π). rsc.org
Metal complexes with this compound DFT Not specified Study of kinetic vs. thermodynamic isomers. researchgate.net
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives DFT B3LYP/6-31G Investigation of equilibrium geometry and electronic properties. researchgate.net
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) DFT 6-31G* (BLYP, PW91, PWC) Calculation of HOMO-LUMO gap, binding energies, MEP. mdpi.com
2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid DFT B3LYP/6-311+G(d,p) Modeling of electrophilic substitution sites.

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis (HOMO/LUMO)

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for predicting the reactivity of this compound systems. The MEP map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For related pyridylpyrazole compounds, MEP analysis has helped to pinpoint potential sites for intermolecular interactions. mdpi.com

FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding electronic transitions and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. physchemres.org

In studies of related pyrimidine-based compounds, the HOMO is often located on one part of the molecule (e.g., a hydroxyphenyl moiety), while the LUMO is distributed across other parts (e.g., pyrimidine (B1678525) and pyrazole (B372694) rings), indicating charge transfer upon excitation. rsc.org For a pyridylpyrazole derivative, calculations showed the HOMO to be a π-bonding orbital mainly localized on the pyrazole ring, while the LUMO was a π*-antibonding orbital on both rings. mdpi.com The calculated HOMO-LUMO gap for this molecule was 3.4 eV. mdpi.com In copper(I) complexes with a substituted pyrazolyl-pyrimidine ligand, the introduction of different coordinating molecules was shown to widen the HOMO-LUMO gap, affecting the compound's luminescence properties. nsu.ru

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Pyridylpyrazole Compound

Parameter Computational Value Experimental Value Method Reference
HOMO-LUMO Energy Gap 3.4 eV 4.06 eV DFT mdpi.com

Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol.

Theoretical Investigations of Noncovalent Interactions (e.g., Anion-π, C-H···N, π-π Stacking)

Theoretical investigations are indispensable for quantifying the noncovalent interactions that direct the self-assembly and crystal packing of this compound systems. These weak interactions play a dominant role in the formation of supramolecular structures.

Anion-π Interactions: These interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, are significant in complexes of this compound. High-level ab initio calculations have confirmed that the presence of anions above the aromatic ligand is not purely due to electrostatics but involves other stabilizing contributions. rsc.org In copper(I) grid structures formed with 4,6-bis(pyrazol-1-yl)pyrimidine ligands, anion-π interactions help to host counteranions within the grid's cavities. acs.orgacs.org

C-H···N Interactions: These weak hydrogen bonds are frequently observed in the crystal structures of pyrazolylpyrimidine derivatives. In the crystal structure of 2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine, C–H···N interactions help assemble molecules into 2D supramolecular layers. rsc.org Similar C-H···N and N-H···N hydrogen bonds have been identified in the solid-state structures of other related pyrazole derivatives. nih.gov

π-π Stacking: The stacking of aromatic rings is a common feature that influences the packing and electronic properties of these compounds. In the crystal structure of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, molecules stack in a head-to-tail fashion through π–π stacking interactions. iucr.org For copper complexes of a substituted pyrazolylpyrimidine, the presence or absence of π-π stacking was found to be responsible for the different colors of observed polymorphs. nih.gov In some cases, π-π stacking interactions can lead to the formation of dimers or infinite chains. nih.gov

Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational modeling provides valuable insights into the reaction mechanisms for the synthesis of 2-(1H-pyrazol-1-yl)pyrimidines and related heterocyclic systems. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the most favorable reaction pathways.

The synthesis of pyrazolo[1,5-a]pyrimidines, which share a fused ring system, often involves cyclocondensation reactions. mdpi.com One common method is the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds. nih.gov Theoretical models suggest this reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the fused pyrimidine ring. nih.gov Similarly, the synthesis of pyrazoline, a related heterocycle, is proposed to occur via a Claisen-Schmidt reaction to form a chalcone (B49325) intermediate, which then undergoes cyclization with a hydrazine (B178648) derivative. researchgate.net DFT calculations have been employed to study the kinetic versus thermodynamic pathways in the formation of different isomers of metal complexes with the pyrapyr ligand, explaining how reaction conditions like temperature can favor one product over another. researchgate.net

Prediction of Molecular Geometry and Conformational Landscape

Theoretical methods are extensively used to predict the three-dimensional structure and conformational preferences of this compound. The relative orientation of the pyrazole and pyrimidine rings is a key structural feature. In a study of 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine, the 4-(1H-pyrazol-1-yl)pyrimidine moiety was found to adopt a nearly planar, transoid conformation, with a large torsion angle between the rings due to the repulsion of nitrogen lone pairs. rsc.org

Conformational analysis, often performed by scanning the potential energy surface through rotation around key single bonds, helps to identify the most stable conformers. sci-hub.se For example, in a related N-arylsulfonyl pyrazole derivative, crystallographic studies revealed significant differences in the conformations adopted by molecules in the solid state, highlighting the influence of substituents and crystal packing forces on the molecular geometry. researchgate.net The dihedral angle between the pyrazole and pyrimidine rings is a critical parameter; in one pyrazolo[3,4-d]pyrimidine derivative, this angle was found to be 33.43°. iucr.org Such computational predictions of molecular geometry are crucial for understanding structure-activity relationships.

Coordination Chemistry of 2 1h Pyrazol 1 Yl Pyrimidine As a Ligand

Design and Synthesis of 2-(1H-Pyrazol-1-yl)pyrimidine-Based Ligands

The design of this compound-based ligands is centered on the strategic introduction of various substituents onto the pyrazole (B372694) and pyrimidine (B1678525) rings. These modifications allow for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry, stability, and reactivity of the resulting metal complexes. Common synthetic strategies involve the condensation of a substituted pyrazole with a halogenated pyrimidine or the reaction of a pyrazolyl-amidine with a β-dicarbonyl compound.

One prevalent synthetic route involves the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or their equivalents. This method allows for significant structural modifications at various positions of the resulting pyrazolo[1,5-a]pyrimidine (B1248293) core. Another approach is the palladium-catalyzed intramolecular dehydrogenative coupling reaction, which has been successfully employed for the synthesis of fused pyrazolo[1,5-a]pyrimidines.

The versatility of these synthetic methods enables the incorporation of a wide range of functional groups, from simple alkyl and aryl groups to more complex moieties designed for specific applications, such as luminescence or catalysis. For instance, the introduction of bulky substituents can create specific steric hindrance around the metal center, influencing catalytic selectivity, while the incorporation of chromophoric groups can enhance the photophysical properties of the corresponding metal complexes.

Formation and Characterization of Transition Metal Complexes (e.g., Cu(II), Pd(II), Rh, Ir, Ru)

This compound and its derivatives readily form stable complexes with a variety of transition metals, including copper(II), palladium(II), rhodium, iridium, and ruthenium. The ligand typically acts as a bidentate N,N'-chelating agent, coordinating to the metal center through one nitrogen atom from the pyrazole ring and one from the pyrimidine ring.

Copper(II) Complexes: Copper(II) complexes of pyrazolylpyrimidine ligands have been synthesized and structurally characterized. For example, mixed-valence copper(I,II) halide complexes with 4-(1H-pyrazol-1-yl)-6-R-pyrimidines have been prepared, showcasing both chelating and bridging coordination modes of the ligand. mdpi.comnih.gov

Palladium(II) Complexes: Palladium(II) complexes with pyrazolylpyrimidine ligands have been investigated for their potential in catalysis. These complexes often exhibit a square planar geometry around the palladium center. bath.ac.uk The synthesis of palladium(II) complexes with pyrazole-containing Schiff base ligands has also been reported. mdpi.com

Rhodium and Iridium Complexes: Rhodium(III) and iridium(III) complexes containing this compound ligands have been synthesized and studied for their luminescent properties. rsc.orgwikipedia.org These complexes are often prepared from the corresponding rhodium or iridium precursors and the pyrazolylpyrimidine ligand.

Ruthenium Complexes: Ruthenium(II) and Ruthenium(III) complexes with pyrazolylpyrimidine ligands have been explored for their potential biological applications. researchgate.net The synthesis of organometallic η6-arene ruthenium(II) complexes with pyrazolyl-pyridazine ligands has also been documented. nih.gov

The characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

Metal Ion Example Complex Coordination Mode Key Features
Cu(II) [Cu(L)Cl2] (L = 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine)Bidentate chelatingDistorted tetrahedral geometry
Pd(II) [Pd(mep)Cl2] (mep = mepirizole)Bidentate chelatingDistorted square-planar geometry
Rh(III) (η5-C5Me5)RhCl(pp) (pp = pyrazolylpyrimidine ligand)Bidentate chelatingHalf-sandwich structure
Ir(III) [Ir(ppy)2(pzpm)]+ (ppy = 2-phenylpyridine, pzpm = this compound)Bidentate chelatingLuminescent properties
Ru(III) [Ru(Ln)(H2O)Cl3] (Ln = pyrazolopyrimidine)Bidentate chelatingPotential anticancer agent

Ligand Field Theory and Electronic Structure of Metal Complexes

The electronic properties of transition metal complexes with this compound ligands can be understood within the framework of Ligand Field Theory. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the metal ion, its oxidation state, and the ligand's field strength.

The electronic structure of these complexes is often probed using UV-Vis absorption spectroscopy. The observed absorption bands correspond to electronic transitions between the split d-orbitals (d-d transitions) and charge-transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT).

For instance, the UV-Vis spectra of copper(II) complexes with pyrazolylpyrimidine ligands typically exhibit broad d-d transition bands in the visible region. The position and intensity of these bands provide information about the coordination geometry around the copper(II) ion.

In the case of d6 metal complexes like those of Rh(III), Ir(III), and Ru(II), MLCT transitions are often observed at lower energies. These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital and are responsible for the luminescent properties of many of these complexes. The absorption spectra of silver(I) complexes with alkyloxyphenyl-substituted dipyridylpyrazole ligands show characteristic bands of the pyrazole ligand that are red-shifted depending on the counter-anion. researchgate.net

Complex Type Typical Electronic Transitions Spectroscopic Feature
Cu(II) d-d transitionsBroad, weak absorption in the visible region
Pd(II) d-d transitions, LMCTAbsorption bands in the UV-Vis region
Rh(III)/Ir(III) MLCT, ligand-centered (π-π*)Strong absorption in the UV region, weaker MLCT in the visible region
Ru(II)/Ru(III) MLCT, d-d transitionsIntense MLCT bands in the visible region

Catalytic Applications of this compound Metal Complexes (e.g., Oxidation Reactions)

Metal complexes incorporating this compound and related ligands have shown promise as catalysts in various organic transformations, including oxidation reactions. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and the tailored steric and electronic environment provided by the ligand.

Oxidation Reactions: Copper complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of catechol to o-quinone. mdpi.com These complexes can mimic the activity of catechol oxidase. Some copper(II) complexes with pyrazole derivatives have also been shown to act as mimics for antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

While specific examples of this compound complexes in catalytic oxidation are not extensively detailed in the provided context, the principles from related pyrazole-containing ligand systems are applicable. For instance, copper(II) complexes with pyrazolylpyrimidine ligands have demonstrated catalytic activity in ethylene (B1197577) polymerization when combined with a cocatalyst. researchgate.net

Palladium(II) complexes of pyrazolylpyrimidine and related ligands are known to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org

Metal Complex Catalytic Reaction Substrate Product
Copper(II)-pyrazole OxidationCatecholo-Quinone
Copper(II)-pyrazolylpyrimidine PolymerizationEthylenePolyethylene
Palladium(II)-imidazolylpyridine Suzuki-Miyaura CouplingAryl halides and boronic acidsBiaryls

Luminescence Properties of Coordination Compounds

Coordination compounds of this compound with heavy metal ions, particularly Rh(III) and Ir(III), often exhibit interesting luminescence properties. This luminescence typically arises from the radiative decay from an excited state, which can be either a metal-centered (d-d) state, a ligand-centered (π-π*) state, or a metal-to-ligand charge transfer (MLCT) state.

The emission properties of these complexes, such as the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the substituents on the pyrazolylpyrimidine ligand or by changing the ancillary ligands in the coordination sphere. For example, rhodium(III) complexes with substituted pyrazolylpyrimidine ligands have been shown to be weak yellow-green emitters. rsc.org

Iridium(III) complexes are particularly well-known for their strong phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). Sky-blue emitting iridium complexes with pyrimidine-based ligands have been developed for highly efficient phosphorescent OLEDs. rsc.org

Metal Ion Ligand System Emission Color Potential Application
Rh(III) This compoundYellow-GreenLuminescent probes
Ir(III) Phenyl-pyrimidine and pyrazolyl-pyridineSky-BlueOLEDs
Cu(I) PyrazolylpyrimidineYellowLuminescent materials

Molecular Recognition and Dynamic Behavior in Metal-Ligand Systems

The principles of molecular recognition, a key concept in supramolecular chemistry, are relevant to the behavior of this compound metal complexes. wikipedia.org Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. libretexts.org

In the context of metal-ligand systems, the metal complex can act as a host, with its shape and electronic properties tailored by the pyrazolylpyrimidine ligand. These complexes can form supramolecular assemblies through self-assembly processes, leading to the formation of one-, two-, or three-dimensional structures. nih.govmdpi.com The dynamic behavior of these systems refers to the reversible formation and dissociation of these non-covalent interactions, which can be influenced by external stimuli such as temperature, pH, or the presence of a specific guest molecule.

Biological and Medicinal Chemistry Research Focus on 2 1h Pyrazol 1 Yl Pyrimidine Derivatives

Structure-Activity Relationship (SAR) Studies for Targeted Biological Pathways

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrazolopyrimidine core. These studies reveal how chemical modifications to the scaffold influence biological activity, guiding the design of more potent and selective compounds. nih.gov

For antitubercular activity, SAR studies have highlighted several key structural features. The presence of a phenyl substituent at the C6 position of the pyrimidinone ring is often necessary for activity against Mycobacterium tuberculosis (Mtb). acs.org In contrast, replacing this phenyl group with smaller groups like methyl (CH₃) or trifluoromethyl (CF₃) can lead to a significant loss in potency. acs.org Generally, hydrophobic substituents at both the R1 and R2 positions of the pyrimidinone ring are important for potent in vitro activity against Mtb. acs.org Conversely, the introduction of polar groups, such as dimethylaminomethyl, carboxylic acid, or amide, often results in a considerable decrease or complete loss of antitubercular activity. acs.org

In the context of protein kinase inhibition, specifically targeting Cyclin-Dependent Kinase 2 (CDK2), SAR analysis has shown that modifications at the pyrimidinyl-C2-NH position can be detrimental. nih.gov For instance, N-alkylation or altering the topology of the pyrazol-4-yl ring at this position negatively impacts both CDK2 inhibition and antiproliferative activity. nih.gov These findings underscore the sensitivity of the target's binding pocket to the specific arrangement and properties of substituents on the pyrazolylpyrimidine scaffold.

Enzyme Inhibition Studies

The 2-(1H-pyrazol-1-yl)pyrimidine scaffold has proven to be a fertile ground for the development of potent inhibitors against a variety of enzymes critical to disease progression.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Derivatives of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. acs.orgnih.govpatsnap.com This pathway is essential for the production of DNA and RNA. scbt.com Inhibition of DHODH disrupts this process, making it a target for antiviral, anticancer, and autoimmune therapies. scbt.compatsnap.comnih.gov An iterative optimization process, starting from an initial hit compound, led to derivatives with subnanomolar inhibitory activity against measles virus replication, which was found to be a consequence of DHODH inhibition. acs.orgnih.gov Biochemical assays with recombinant human DHODH confirmed the potent activity of this series, with the best compounds exhibiting IC₅₀ values as low as 13 nM. acs.orgnih.gov

Protein Kinases (CDK2, Pim-1, JNK): The pyrazolopyrimidine scaffold is a well-established bioisostere of adenine, the core component of ATP, allowing these compounds to act as competitive inhibitors in the kinase domain of many proteins. patsnap.comfigshare.com

CDK2: Multiple studies have identified pyrazole (B372694) and pyrazolopyrimidine derivatives as potent inhibitors of CDK2, a key regulator of the cell cycle, making it a promising target for cancer therapy. patsnap.comacs.org A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compounds with potent CDK2 inhibitory activity, with the most active, compound 15 , showing a Kᵢ of 0.005 µM. nih.gov Other series have also produced highly active compounds against the CDK2/cyclin A2 complex. patsnap.comnih.gov

Pim-1: The pyrazolo[1,5-a]pyrimidine (B1248293) core has been shown to interact selectively with Pim-1 kinase, another important target in oncology responsible for promoting cell survival and proliferation. medchemexpress.comgoogle.com Virtual screening and subsequent lead optimization have led to the development of potent and highly selective Pim-1 inhibitors based on this scaffold. medchemexpress.com These compounds have demonstrated the ability to suppress the phosphorylation of downstream targets in cell-based assays. medchemexpress.com

JNK: Hybrid molecules combining pyrimidine and pyrazole moieties have been designed as dual inhibitors targeting both BRAFV600E and JNK isoforms, indicating the scaffold's utility in developing multi-targeted agents. nih.gov

Phosphodiesterase 2A (PDE2A) and EP1 Receptor:

PDE2A: While specific this compound inhibitors of PDE2A are not extensively detailed, the broader class of pyrazolopyrimidine derivatives has been explored for this target. A fragment-based drug discovery approach led to the identification of a novel class of pyrazolopyrimidine PDE10A inhibitors, suggesting the scaffold's potential for inhibiting other phosphodiesterase family members. patsnap.com

EP1 Receptor: The pyrazole moiety is a key feature in the design of antagonists for the E-type prostanoid receptor 1 (EP1), which is implicated in pain and inflammation. nih.govfigshare.commedchemexpress.com While many examples feature a pyrazole-thiazole or pyrazolo[1,5-a]pyridine (B1195680) core, these studies inform the potential for pyrazolyl-pyrimidine derivatives. medchemexpress.comnih.gov Hit-to-lead optimization campaigns have successfully generated potent EP1 receptor antagonists from pyrazole-containing scaffolds. nih.gov

Compound ScaffoldTarget EnzymeInhibitory ActivityReference
2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidineDHODHIC₅₀ = 13 nM acs.orgnih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK2Kᵢ = 0.005 µM nih.gov
Pyrazolopyrimidine Derivative (Compound 15)CDK2/cyclin A2IC₅₀ = 0.061 µM patsnap.com
Pyrazolo[1,5-a]pyrimidine DerivativePim-1Highly Selective Inhibition medchemexpress.com

Pre-clinical Investigation of Antimicrobial and Antitubercular Activity

The therapeutic potential of this compound derivatives extends to infectious diseases, with numerous studies investigating their activity against bacterial, fungal, and mycobacterial pathogens. nih.govscbt.com

Antimicrobial Activity: Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity. scbt.comnih.govgoogle.com Certain 1-carboxyamidino-1H-pyrazole derivatives have shown activity against bacteria such as S. typhi, S. aureus, and S. pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.625 μg/mL. scbt.com More recently, pyrazolo[1,5-a]pyrimidine derivatives have exhibited excellent antibacterial activity against clinically isolated multidrug-resistant bacteria, with MIC values as low as 0.125 to 0.50 µg/mL. google.com These compounds have also shown promise as antibiofilm and anti-quorum-sensing agents. google.com

Antitubercular Activity: A significant body of research has focused on the development of pyrazolylpyrimidine derivatives as novel antitubercular agents, driven by the need for new drugs to combat resistant strains of Mycobacterium tuberculosis (Mtb). acs.org Phenotypic screening of compound libraries identified a series of 2-pyrazolylpyrimidinones with potent, bactericidal activity against replicating Mtb, including clinical isolates. acs.org While a definitive mechanism of action is still under investigation, studies suggest these compounds may perturb iron homeostasis in the mycobacteria. acs.org Other research has identified substituted benzothiazolylpyrimidine-5-carboxamides as selective inhibitors of DprE1, a crucial enzyme in the Mtb cell wall synthesis, with MIC values as low as 0.08 µM.

Compound SeriesOrganismActivity (MIC)Reference
1-Carboxyamidino-1H-pyrazole derivativesS. typhi, S. aureus, S. pneumoniae1.95 - 15.625 µg/mL scbt.com
Pyrazolo[1,5-a]pyrimidine derivativesMultidrug-resistant bacteria0.125 - 0.50 µg/mL google.com
2-PyrazolylpyrimidinonesMycobacterium tuberculosis (Mtb)Potent activity against clinical isolates acs.org
Pyrazole-4-carboxamide derivative (5e)Mtb H37Rv3.12 µg/mL nih.gov
Benzothiazolylpyrimidine-5-carboxamides (37, 38)Mtb H37Rv0.08 µM

Exploration of Antiviral Potential

The pyrazole and pyrimidine moieties are present in various compounds investigated for antiviral activity. nih.gov As mentioned previously, a notable example is the series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which were initially identified for their antiviral properties against the measles virus. acs.orgnih.gov Subsequent mechanism-of-action studies revealed that their antiviral effect stems from the inhibition of the host-cell enzyme DHODH, which disrupts the synthesis of pyrimidines necessary for viral replication. acs.orgnih.gov This mode of action suggests a potential for broad-spectrum antiviral activity. scbt.com More recent computational studies have explored pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the lifecycle of the virus. In vitro testing of some of these synthesized compounds confirmed promising antiviral activity against SARS-CoV-2, with some derivatives showing lower IC₅₀ values than the reference protease inhibitor, Lopinavir.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique widely used in the study of pyrazolylpyrimidine derivatives to predict their binding orientation within a target protein's active site and to understand the key molecular interactions that drive their biological activity. nih.gov These in silico studies are instrumental in rationalizing observed SAR and guiding the design of new, more potent inhibitors.

For example, docking studies of pyrazole derivatives with protein kinases like CDK2 have revealed that the ligands fit deeply within the binding pocket, forming critical hydrogen bonds and other interactions. Similar studies on pyrimidine-tethered pyrazoles targeting the anti-apoptotic protein BCL-2 have shown significant binding affinities, correlating well with their observed cytotoxic activity in pancreatic cancer cells. In the context of antimicrobial research, docking has been used to model the interaction of pyrazolo[1,5-a]pyrimidines with the active site of DNA gyrase, a key bacterial enzyme, helping to explain their antibacterial effects. nih.gov These computational analyses provide valuable insights into the binding modes of these inhibitors and the specific amino acid residues involved, which is crucial for subsequent lead optimization efforts.

Lead Identification and Optimization Strategies for Enhanced Potency and Selectivity

The process of discovering a new drug often begins with a "hit" compound identified through screening, which then undergoes extensive chemical modification to improve its properties, a process known as lead optimization. The pyrazolylpyrimidine scaffold has been the subject of numerous such campaigns.

Strategies employed include:

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. For instance, the phenylsulfonamide moiety of a lead CDK inhibitor was replaced with various pyrazole derivatives, leading to the discovery of a new, highly potent chemotype of CDK2 inhibitors. nih.gov

Structure-Based Drug Design (SBDD): Using information from X-ray crystallography or molecular modeling, chemists can design modifications that enhance binding to the target. This approach was used to develop pyrazolo[1,5-a]pyrimidine-based Aurora A kinase inhibitors, where modeling informed the design of compounds that could stabilize a specific inactive conformation of the enzyme.

Scaffold Hopping: This involves replacing the central core of a molecule while retaining its key binding elements. This has been used to improve the physicochemical properties of initial hits, for example, by switching from a pyrrolothiadiazole to a pyrimidine core to develop better DprE1 inhibitors for tuberculosis.

Systematic Substituent Modification: Researchers systematically alter substituents on the pyrazolylpyrimidine core to probe for beneficial interactions with the target. This was demonstrated in the optimization of adenosine (B11128) A₂A receptor antagonists, where various heterocyclic groups were explored to enhance receptor binding affinity and reduce off-target effects like CYP enzyme inhibition. patsnap.com

These optimization efforts have successfully transformed initial hits with micromolar activity into lead compounds with nanomolar or even sub-nanomolar potency and improved drug-like properties. acs.orgpatsnap.comnih.gov

Supramolecular Chemistry and Self Assembly of 2 1h Pyrazol 1 Yl Pyrimidine Systems

Design Principles for Supramolecular Architectures

The design of supramolecular architectures based on 2-(1H-Pyrazol-1-yl)pyrimidine and related systems relies on the strategic use of non-covalent interactions to guide the self-assembly process. Key principles involve the precise placement of functional groups that can act as hydrogen bond donors and acceptors, as well as moieties that can participate in π-π stacking.

The fundamental design involves using molecules as building blocks, or "tectons," which are programmed with specific recognition sites. For pyrazole-containing molecules, the adjacent amine- and imine-like nitrogen atoms are strong participants in hydrogen bonding. nih.gov The pyrimidine (B1678525) ring also offers nitrogen atoms that can act as hydrogen bond acceptors. By modifying the substituents on both the pyrazole (B372694) and pyrimidine rings, it is possible to control the directionality and strength of these interactions, leading to predictable and well-defined supramolecular structures.

Another core principle is the hierarchical self-assembly, where initial interactions between molecules lead to the formation of simple motifs, which then organize into more complex and functional superstructures. researchgate.net The balance between competing interactions, such as hydrogen bonding and π-stacking, and the influence of the solvent or environment are crucial parameters that can be fine-tuned to control the final morphology of the aggregated system. researchgate.net The introduction of different aromatic cores or functional groups allows for the tuning of the resulting structures and their properties, such as luminescence. nih.gov For instance, the use of ureido-s-triazine motifs can lead to dimerization and subsequent growth into helical supramolecular stacks. researchgate.net

Investigation of Hydrogen Bonding and π-π Stacking Interactions in Self-Assembled Structures

Hydrogen bonds and π-π stacking are the primary non-covalent forces driving the self-assembly of this compound systems. The pyrazole moiety, particularly when unsubstituted at the N-H position, is a potent hydrogen bond donor, readily forming N-H···N bonds with acceptor sites like the nitrogen atoms of a pyrimidine ring or another pyrazole. nih.govresearchgate.net

Detailed investigations using techniques like single-crystal X-ray diffraction have elucidated the precise nature of these interactions. In many pyrazole derivatives, molecules self-assemble into dimers, trimers, tetramers, and infinite chains through these intermolecular N-H···N hydrogen bonds. nih.gov The geometry of these bonds, including distances and angles, falls within the range of strong hydrogen bonds. nih.gov For example, in some pyrimidinone structures, N-H···O interactions are exceptionally strong, with average energies of -16.55 kcal mol⁻¹. acs.org In addition to the classic N-H···N bonds, weaker C-H···N and C-H···O interactions also play a significant role in stabilizing the crystal packing. rsc.orgresearchgate.net

Interaction TypeParticipating GroupsTypical Distance (Å)Role in Assembly
N-H···N Hydrogen Bond Pyrazole N-H and Pyrimidine/Pyrazole N2.8 - 3.0Formation of primary chains, dimers, and layers nih.govnih.gov
C-H···N/O Hydrogen Bond Aromatic/Alkyl C-H and Pyrimidine N or other acceptorsVariableStabilization of 2D and 3D networks rsc.orgresearchgate.net
π-π Stacking Pyrazole and Pyrimidine rings~3.3 - 3.8Linking of hydrogen-bonded chains and layers into 3D structures researchgate.net
C-H···π Interaction Aromatic C-H and π-system of an adjacent ringVariableFormation and stabilization of 2D frameworks researchgate.net

Formation of One-Dimensional Chains, Dimers, and Grid-Type Assemblies

The specific arrangement of hydrogen bond donor and acceptor sites on the this compound scaffold enables the formation of various predictable supramolecular motifs, including dimers, one-dimensional (1D) chains, and more complex grid-type assemblies.

Dimers: The most fundamental assembly is often a dimer, formed through complementary hydrogen bonds. For example, pyrazole-containing molecules frequently form cyclic dimers via a pair of N-H···N hydrogen bonds. nih.govresearchgate.net Similarly, related structures like ureidopyrimidines are known to form stable dimers through quadruple hydrogen bonding arrays, a common motif in supramolecular chemistry. mdpi.com In some cases, dimers can also be formed through O-H···O interactions if hydroxyl substituents are present. mdpi.com

One-Dimensional Chains: When a molecule possesses both a donor and an acceptor site that can engage in a head-to-tail fashion, infinite 1D chains are often formed. This is a common packing motif for NH-pyrazoles, which can assemble into catemers via N-H···N hydrogen bonding. nih.govresearchgate.net The resulting chains can be linear or zigzag, depending on the specific geometry of the molecule and the directionality of the hydrogen bonds.

Grid-Type Assemblies: The extension of these interactions into two dimensions can lead to the formation of grid-like or layered structures. This is typically achieved by using building blocks that have multiple recognition sites arranged in a divergent manner. For instance, aromatic tetra-1H-pyrazole linkers can connect with four neighboring molecules through N-H···N hydrogen bonds to form regular tetragonal honeycomb hydrogen-bonded frameworks. nih.gov In other systems, 2D supramolecular layers are assembled through a combination of C–H···N weak hydrogen bonds and C–H···C van der Waals interactions. rsc.org These layers are then further organized into a three-dimensional structure through weaker forces like van der Waals interactions or π-π stacking.

Supramolecular AssemblyPrimary Driving Interaction(s)Resulting Structure
Dimer N-H···N, O-H···ODiscrete, two-molecule assembly nih.govmdpi.com
1D Chain N-H···N (head-to-tail)Infinite linear or zigzag polymer-like structure nih.govresearchgate.net
2D Layer / Grid Multiple N-H···N, C-H···N, C-H···CExtended planar network nih.govrsc.org

Anion Encapsulation and Host-Guest Chemistry

The principles of molecular recognition and self-assembly inherent to this compound systems can be extended to host-guest chemistry, particularly for the recognition and encapsulation of anions. The pyrazole N-H group is an effective hydrogen-bond donor for anionic guests, and when incorporated into macrocyclic or cage-like host structures, it can create a cavity pre-organized for anion binding.

Self-assembled metalloboxes and organic cryptands incorporating 1H-pyrazole ligands have been shown to be effective hosts for anions. nih.govrsc.org These hosts utilize multiple N-H or C-H donors pointing into a central cavity, creating an electron-deficient environment that is highly complementary to anions like chloride, nitrate, or sulfate. rsc.org The binding is driven by a combination of hydrogen bonding and electrostatic interactions. rsc.org For example, a self-assembled metallobox constructed from copper(II) and macrocycles containing 1H-pyrazole ligands demonstrated the ability to selectively encapsulate a single chloride anion over other halides. nih.gov

The pyrimidine moiety can also participate in host-guest interactions. Ureidopyrimidine derivatives have been studied for their ability to form complexes with guests like 2,6-diaminopyridine (B39239) through complementary hydrogen bonding patterns. mdpi.com The binding of a guest molecule can induce conformational changes in the host, a principle that can be exploited for sensing applications. This host-guest chemistry is not limited to the solid state; interactions and complex formation have also been observed and studied in solution using techniques like NMR spectroscopy. mdpi.comrsc.org

Potential Applications in Advanced Materials and Molecular Devices

The well-defined supramolecular architectures formed by this compound and its derivatives offer significant potential for the development of advanced materials and molecular devices. The ability to control structure at the molecular level allows for the fine-tuning of bulk properties.

Luminescent Materials: Several studies have reported on the luminescent properties of metal complexes and ionic solids derived from pyrazolyl-pyrimidine ligands. researchgate.netnsc.ru The supramolecular arrangement in the solid state can significantly influence the photophysical properties. For instance, zinc(II) complexes of a 2-(1H-pyrazol-1-yl)-4-(2-hydroxyphenyl)pyrimidine ligand exhibit bright fluorescence, with the efficiency depending on the specific crystal packing and intermolecular interactions. nsc.ru By controlling the self-assembly, it is possible to prevent non-radiative decay pathways and enhance emission, making these materials promising for applications in sensors and organic light-emitting devices (OLEDs).

Molecular Devices and Sensors: The responsive nature of host-guest systems based on pyrazolyl-pyrimidine scaffolds makes them suitable for use in chemical sensors. The binding of a specific guest, such as an anion or another molecule, can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com The selective encapsulation of anions suggests potential applications in environmental monitoring or biological sensing. nih.govrsc.org

Pharmaceutical and Biomedical Applications: The 2-(1H-pyrazol-1-yl) moiety is a recognized pharmacophore. Derivatives of 2-(1H-pyrazol-1-yl)pyridine have been developed as potent inhibitors of ALK5 kinase, with potential utility in preventing dermal scarring. nih.gov Similarly, 2-(imidazol-1-yl)pyrimidines have been identified as inhibitors of iNOS dimerization, showing promise as anti-inflammatory agents. nih.gov The principles of supramolecular chemistry can be applied to design drug delivery systems or to improve the targeting and efficacy of such therapeutic agents.

Future Perspectives and Emerging Research Avenues for 2 1h Pyrazol 1 Yl Pyrimidine

Development of Innovative Synthetic Methodologies

While established methods for synthesizing pyrazolylpyrimidines exist, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies. The goal is to create libraries of structurally diverse derivatives for comprehensive screening and application.

Key future directions include:

Green Chemistry Approaches: Emphasis will be placed on methodologies that minimize waste, use less hazardous reagents, and are more energy-efficient. This includes the expanded use of microwave-assisted synthesis and the development of one-pot, multicomponent reactions that reduce the number of synthetic steps and purification processes. researchgate.netmdpi.com

Catalyst Innovation: The exploration of novel catalysts, including transition-metal and organocatalysts, will be crucial for developing new C-H activation and cross-coupling reactions. These methods will enable the precise and efficient functionalization of the pyrazole (B372694) and pyrimidine (B1678525) rings at positions that are difficult to access through traditional methods.

Flow Chemistry: The adoption of continuous flow chemistry for the synthesis of 2-(1H-pyrazol-1-yl)pyrimidine derivatives offers advantages in terms of safety, scalability, and reaction control. This technology can facilitate the rapid production of compound libraries for high-throughput screening.

Combinatorial and Diversity-Oriented Synthesis: Future synthetic efforts will leverage combinatorial chemistry to generate large, diverse libraries of this compound analogs. nih.gov This approach, combined with high-throughput screening, will accelerate the discovery of new lead compounds for various applications. researchgate.net Classical synthetic strategies often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov

Synthetic StrategyDescriptionFuture Outlook
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form the final product, increasing efficiency and reducing waste. mdpi.comDevelopment of novel MCRs to access unprecedented structural diversity and complexity.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products. nih.govrsc.orgBroader adoption for rapid library synthesis and optimization of reaction conditions.
Palladium-Catalyzed Cross-Coupling Techniques like Suzuki and Heck couplings allow for the introduction of diverse functional groups onto the core scaffold. nih.govExploration of new catalytic systems for more challenging transformations and C-H functionalization.
Green Chemistry Approaches Focus on environmentally benign methods, such as using water as a solvent or employing biodegradable catalysts. researchgate.netmdpi.comIntegration of green metrics to evaluate and optimize the environmental impact of synthetic routes.

Expansion of Biological Target Landscape and Mechanistic Insights

Derivatives of the pyrazolopyrimidine scaffold have shown activity against a range of biological targets, particularly protein kinases. Future research will aim to broaden this target landscape and gain a more profound understanding of the molecular mechanisms of action.

Emerging research avenues include:

Novel Kinase Targets: While activity against targets like ALK5 has been reported for related structures, the vast majority of the human kinome remains unexplored for this scaffold. nih.gov Future studies will involve screening this compound libraries against a wider array of kinases implicated in cancer, inflammatory disorders, and neurodegenerative diseases.

Epigenetic Targets: There is growing interest in targeting epigenetic modulators such as histone deacetylases (HDACs) and methyltransferases. The nitrogen-rich pyrazolylpyrimidine scaffold is well-suited for designing inhibitors that can interact with the co-factor or substrate binding sites of these enzymes.

Inhibition of Protein-Protein Interactions (PPIs): The scaffold can be elaborated to create larger molecules capable of disrupting disease-relevant PPIs, which are often considered challenging to target with small molecules. nih.gov

Detailed Mechanistic Studies: Beyond identifying new targets, future work will focus on elucidating the precise binding modes of active compounds through X-ray crystallography and advanced spectroscopic techniques. nih.gov Understanding the structure-activity relationship (SAR) at a molecular level is critical for designing next-generation inhibitors with improved potency and selectivity. nih.gov Pyrimidinyl pyrazole derivatives have been shown to act as antiproliferative agents by inhibiting tubulin polymerization and binding at the colchicine (B1669291) site. nih.gov

Biological Target ClassExample(s)Future Research Focus
Protein Kinases ALK5 (TGFβ receptor I kinase) nih.govScreening against under-explored kinases in oncology and immunology; development of isoform-selective inhibitors.
Tubulin Tubulin polymerization inhibition nih.govDesigning compounds with different tubulin binding patterns to overcome resistance.
Nitric Oxide Synthase (NOS) iNOS dimerization inhibition nih.govExploring selectivity for different NOS isoforms (iNOS, eNOS, nNOS) to minimize side effects.
Epigenetic Modulators (Potential) HDACs, BromodomainsDesign and synthesis of derivatives to target epigenetic pathways in cancer and inflammatory diseases.

Exploration of Novel Materials Science Applications

The inherent electronic and photophysical properties of the this compound core make it an attractive candidate for applications in materials science, an area that remains largely underexplored.

Future research will likely focus on:

Organic Electronics: The π-conjugated system of the scaffold suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will involve synthesizing derivatives with tailored electronic properties by introducing electron-donating and electron-withdrawing groups to control the HOMO/LUMO energy levels. rsc.org

Fluorescent Probes and Sensors: The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related isomer, is known to be a functional fluorophore. rsc.org By functionalizing the this compound scaffold with specific recognition moieties, it could be developed into highly sensitive and selective fluorescent sensors for detecting metal ions, anions, or biologically important molecules. mdpi.com

Non-linear Optical (NLO) Materials: The design of derivatives with strong intramolecular charge transfer characteristics could lead to the development of new materials with significant NLO properties, which are valuable for applications in telecommunications and optical computing.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole and pyrimidine rings can act as ligands to coordinate with metal ions. This opens up the possibility of using these compounds as building blocks for constructing MOFs with interesting catalytic, gas storage, or luminescent properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound-based compounds. nih.govmdpi.com These computational tools can process vast datasets to identify patterns and make predictions far more efficiently than traditional methods.

Key applications in future research include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, stability) of virtual compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.netelsevier.com

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives that are optimized for specific biological targets or material properties. springernature.com These models can explore a vast chemical space to propose novel structures with high predicted efficacy and drug-likeness.

Virtual High-Throughput Screening: ML models can be used to rapidly screen massive virtual libraries of pyrazolylpyrimidine derivatives against a biological target, prioritizing a smaller, more manageable set of candidates for experimental testing. nih.gov

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. This can assist chemists in designing the most efficient and cost-effective ways to synthesize novel, computationally designed compounds. springernature.com

AI/ML ApplicationDescriptionImpact on Research
QSAR/QSPR Modeling Using algorithms to correlate chemical structure with biological activity or physical properties. mdpi.comAccelerates lead optimization by predicting the properties of unsynthesized analogs.
Virtual Screening Computationally screening large compound libraries to identify potential hits for a specific target. Reduces the cost and time of initial hit discovery compared to experimental HTS.
De Novo Design Generating novel molecular structures with desired properties using generative models. springernature.comExpands the accessible chemical space and proposes innovative molecular architectures.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. elsevier.comHelps to identify and eliminate compounds with poor pharmacokinetic or safety profiles early in the discovery process.

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-Pyrazol-1-yl)pyrimidine and its derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions between pyrazole and pyrimidine precursors. For example:

  • Cyclocondensation : Reacting 1,3-diketones with hydrazines under acidic conditions (e.g., glacial acetic acid in ethanol, reflux) to form pyrazole rings, followed by coupling with pyrimidine halides .
  • Chlorination and Substitution : Using POCl₃ in DMF to convert hydroxyl groups to chlorides, enabling nucleophilic substitution with pyrazole moieties .
  • Multicomponent Reactions : Employing NH₄OAc and glacial AcOH at elevated temperatures (e.g., 108°C) to facilitate one-pot synthesis of complex derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or direct contact .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .

Basic: How is the structural characterization of this compound validated in crystallographic studies?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction data collected at synchrotron facilities (e.g., 0.9 Å resolution) are refined using SHELXL for precise bond-length/angle determination. For example, derivatives like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine were validated this way .
  • Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) remains the gold standard for small-molecule crystallography .

Advanced: How can researchers design derivatives to target specific kinases (e.g., TRK, PI3K)?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, morpholinyl) to enhance binding affinity. For TRK inhibition, adding difluorophenyl-pyrrolidine groups improves selectivity .
  • Structure-Activity Relationship (SAR) : Replace pyrimidine with pyrrolo[2,3-d]pyrimidine cores to optimize π-π stacking in kinase ATP-binding pockets .
  • Bioisosteric Replacement : Substitute pyrazole with imidazole or triazole rings to modulate solubility and metabolic stability .

Advanced: What computational strategies predict binding modes of derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with TRK kinase residues Val573 and Glu590) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Advanced: How to resolve contradictions in reported biological activities (e.g., antiulcer vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization : Compare protocols for HCl-ethanol-induced ulcers (dose: 10 mg/kg in rats) vs. MTT cytotoxicity assays (IC₅₀ in A549 cells). Discrepancies may arise from cell-type specificity or metabolite activation .
  • Substituent Analysis : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition but may reduce cytoprotective effects due to increased reactivity .
  • Metabolic Profiling : Use LC-MS to track in vivo metabolite formation, which may explain divergent activities .

Basic: What in vitro/in vivo models are used for preliminary biological screening?

Methodological Answer:

  • Antiulcer Activity : Rat models with HCl-ethanol-induced gastric lesions (oral administration, 10–50 mg/kg) and water-immersion stress tests .
  • Anticancer Screening : NCI-60 cell panel or patient-derived xenografts (PDX) for evaluating IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
  • Kinase Inhibition : TRK-overexpressing Ba/F3 cells or PI3K-alpha enzymatic assays (IC₅₀ < 100 nM for lead compounds) .

Advanced: How to optimize reaction yields and purity for scaled synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki couplings to minimize byproducts (yield improvement: 60% → 85%) .
  • Solvent Optimization : Replace ethanol with DMF in Claisen-Schmidt condensations to reduce reaction time (24h → 6h) .
  • Chromatography : Use flash chromatography (hexane:EtOAc gradient) or prep-HPLC (C18 column, 0.1% TFA) to isolate >98% pure products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.